molecular formula C16H15BrFN3O2 B2763949 N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide CAS No. 2415565-40-9

N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide

货号 B2763949
CAS 编号: 2415565-40-9
分子量: 380.217
InChI 键: GEWASWWMPQHYHZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as BAY-1895344, is a novel small molecule inhibitor of the protein kinase MELK (Maternal Embryonic Leucine Zipper Kinase). MELK is a serine/threonine kinase that is overexpressed in various cancers, including breast, ovarian, and glioblastoma, and has been implicated in the regulation of cell proliferation, survival, and stemness.

作用机制

The mechanism of action of N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the inhibition of MELK kinase activity, leading to the disruption of cell cycle progression and induction of apoptosis. MELK has been shown to phosphorylate various proteins involved in cell cycle regulation, such as CDC25B, CDC25C, and CDK1, and to activate the AKT and ERK signaling pathways, which are involved in cell survival and proliferation. Therefore, the inhibition of MELK by N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide results in the downregulation of these pathways and the activation of pro-apoptotic proteins, such as BAX and caspase-3.
Biochemical and Physiological Effects:
N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, as well as to reduce the expression of stem cell markers, such as CD44 and ALDH1. In addition, it has been demonstrated to inhibit the migration and invasion of cancer cells, suggesting its potential use as an anti-metastatic agent. However, N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been reported to induce autophagy, a cellular process that can promote cell survival or death depending on the context, which may limit its efficacy as a cancer therapy.

实验室实验的优点和局限性

N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is a potent and selective inhibitor of MELK kinase activity, with an IC50 of 15 nM. It has good pharmacokinetic properties, with a half-life of approximately 5 hours in mice and a favorable safety profile. However, N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is not soluble in water and requires the use of organic solvents, such as DMSO or ethanol, for in vitro experiments. In addition, the off-target effects of N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide on other kinases, such as Aurora kinases and FLT3, should be taken into consideration when interpreting the results of experiments.

未来方向

N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is currently in preclinical development for the treatment of various cancers, and its efficacy and safety are being evaluated in animal models. In addition, the potential use of N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in combination with other therapies, such as chemotherapy and immunotherapy, is being investigated. Moreover, the identification of biomarkers that can predict the response of cancer cells to N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide may help to select patients who are most likely to benefit from this therapy. Finally, the development of more soluble and bioavailable analogs of N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide may improve its clinical utility.

合成方法

The synthesis of N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide was reported by Bayer AG in 2018. The starting material was 4-bromo-2-fluoroaniline, which was reacted with 4-chloro-6-(oxan-4-yl)pyrimidine-2-carboxylic acid in the presence of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to give the intermediate 4-bromo-2-fluoro-N-(6-(oxan-4-yl)pyrimidin-4-yl)aniline. This intermediate was then reacted with ethyl chloroformate and triethylamine to yield N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide.

科学研究应用

N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and glioblastoma, in vitro and in vivo. In addition, it has been demonstrated to reduce the number of cancer stem cells, which are thought to be responsible for tumor initiation, maintenance, and recurrence. Moreover, N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiotherapy, suggesting its potential use in combination with these treatments.

属性

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFN3O2/c17-11-1-2-13(12(18)7-11)21-16(22)15-8-14(19-9-20-15)10-3-5-23-6-4-10/h1-2,7-10H,3-6H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWASWWMPQHYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。